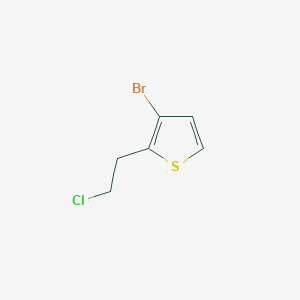

3-Bromo-2-(2-chloroethyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6BrClS |

|---|---|

Molecular Weight |

225.53 g/mol |

IUPAC Name |

3-bromo-2-(2-chloroethyl)thiophene |

InChI |

InChI=1S/C6H6BrClS/c7-5-2-4-9-6(5)1-3-8/h2,4H,1,3H2 |

InChI Key |

GNOVKQCDWRHEMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Br)CCCl |

Origin of Product |

United States |

Reactivity and Transformation Profiles of 3 Bromo 2 2 Chloroethyl Thiophene

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in 3-Bromo-2-(2-chloroethyl)thiophene is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the positions of the existing substituents significantly influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609), with substitution occurring preferentially at the 2-position. pearson.comquora.comyoutube.com In the case of this compound, the existing substituents direct incoming electrophiles to the unoccupied positions on the ring. The bromine at the 3-position and the 2-chloroethyl group at the 2-position influence the electron density of the remaining C-4 and C-5 positions.

When multiple substituents are present on a benzene ring, the directing group is typically the most activating one. masterorganicchemistry.com In electrophilic aromatic substitution reactions, the most activating group will dictate the position of the incoming electrophile. masterorganicchemistry.com For disubstituted benzenes, if attack at multiple positions is possible, the least sterically hindered position is favored. masterorganicchemistry.com

Research on related substituted thiophenes provides insights into the likely outcomes for this compound. For instance, in electrophilic substitution of thiophenes, electron-withdrawing substituents at the β-position (C3 or C4) tend to direct substitution to the C5 position. uoanbar.edu.iq Conversely, electron-donating groups at the β-position generally direct substitution to the C2 position. uoanbar.edu.iq Given that bromine is a deactivating but ortho-, para-directing group and the 2-chloroethyl group is weakly deactivating, the precise outcome of electrophilic substitution on this compound would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution Pathways on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) on thiophene rings is more facile than on corresponding benzene compounds, with thiophenes being at least 1000 times more reactive. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iqnih.gov SNAr reactions typically proceed through a two-step addition-elimination mechanism. nih.govwikipedia.org

The presence of electron-withdrawing groups on the thiophene ring is crucial for activating it towards nucleophilic attack. nih.gov In the context of this compound, the bromine atom can act as a leaving group. Studies on nitro-substituted bromothiophenes have shown that they readily undergo nucleophilic substitution with amines. For example, 2-bromo-3-nitrothiophene (B183354) reacts with various amines, and the reaction rates are influenced by the solvent. nih.gov While this compound lacks a strong activating group like a nitro group, nucleophilic substitution at the C3 position is still a potential transformation, particularly with strong nucleophiles or under forcing conditions. Copper-mediated nucleophilic substitutions are also a valuable synthetic tool for halothiophenes. uoanbar.edu.iq

Transformations Involving the Bromine Atom

The bromine atom at the 3-position of this compound is a key functional handle for a variety of synthetic transformations, including cross-coupling reactions, lithiation, and debromination.

Cross-Coupling Reactions (e.g., Suzuki, Kumada, Stille)

Cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and this compound can serve as a substrate in several such reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. nih.govresearchgate.net This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. nih.gov this compound can be coupled with various arylboronic acids to generate more complex 3-arylthiophene derivatives. evitachem.comnih.gov The choice of palladium catalyst and ligands can be crucial for the success and selectivity of the reaction. researchgate.net For instance, in the coupling of 2,5-dibromo-3-hexylthiophene (B54134) with arylboronic acids, Pd(PPh₃)₄ was used as the catalyst. nih.gov

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.orgresearchgate.net This was one of the first catalytic cross-coupling methods to be developed. wikipedia.org this compound can react with Grignard reagents (R-MgBr) in the presence of a suitable catalyst, such as Ni(dppp)Cl₂, to yield 3-substituted thiophenes. google.comjcu.edu.au The reaction is versatile, and has been demonstrated with a variety of aryl and vinyl halides. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture. wikipedia.orglibretexts.org this compound can be coupled with organostannanes (R-Sn(Alkyl)₃) in the presence of a palladium catalyst like Pd(PPh₃)₄ to form 3-substituted thiophenes. chemspider.comorganic-chemistry.org The reaction is robust but a significant drawback is the toxicity of the tin compounds used. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

| Coupling Reaction | Nucleophile | Electrophile | Catalyst | Product |

|---|---|---|---|---|

| Suzuki | Organoboron | Organic Halide | Palladium | Biaryl, etc. |

| Kumada | Grignard Reagent | Organic Halide | Nickel/Palladium | Alkylated/Arylated Product |

| Stille | Organostannane | Organic Halide | Palladium | Coupled Product |

Lithiation and Subsequent Electrophilic Quenching

The bromine atom in this compound can be readily exchanged with lithium by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. nih.govnih.gov This bromine-lithium exchange is a powerful tool for creating a nucleophilic carbon center at the 3-position of the thiophene ring. nih.govchemrxiv.orgresearchgate.net The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new functional groups.

This two-step process allows for the synthesis of a wide range of 3-substituted thiophenes. For example, quenching the lithiated intermediate with an aldehyde or ketone would yield the corresponding alcohol. This method provides a versatile route to functionalized thiophenes that may not be accessible through other means. chemicalforums.comharvard.edu The choice of organolithium reagent and reaction conditions can be critical to avoid side reactions. nih.govsoton.ac.uk

Reductive Debromination Studies

Reductive debromination is the process of removing a bromine atom and replacing it with a hydrogen atom. wikipedia.org This transformation can be achieved through various methods. One common approach is catalytic hydrodebromination, which often employs a palladium catalyst and a reducing agent like sodium borohydride (B1222165) (NaBH₄). acs.org However, controlling the selectivity of debromination can be challenging, especially in polybrominated systems, as over-reduction can occur. acs.org

Another method for debromination involves the use of a Grignard reagent in the presence of water. wikipedia.org Additionally, 3-bromothiophene (B43185) has been synthesized by the removal of α-bromines from 2,3,5-tribromothiophene (B1329576) using the Grignard entrainment method with ethyl bromide as an auxiliary halide, or through halogen-metal interconversion with n-butyllithium followed by hydrolysis. orgsyn.org These methods highlight potential pathways for the selective debromination of this compound to yield 2-(2-chloroethyl)thiophene. The choice of method would depend on the desired selectivity and the compatibility with other functional groups in the molecule.

Table 2: Summary of Transformations Involving the Bromine Atom

| Transformation | Reagents | Key Intermediate/Product |

|---|---|---|

| Cross-Coupling | ||

| Suzuki | Arylboronic acid, Pd catalyst | 3-Aryl-2-(2-chloroethyl)thiophene |

| Kumada | Grignard reagent, Ni/Pd catalyst | 3-Alkyl/Aryl-2-(2-chloroethyl)thiophene |

| Stille | Organostannane, Pd catalyst | 3-Substituted-2-(2-chloroethyl)thiophene |

| Lithiation | Organolithium reagent (e.g., n-BuLi) | 3-Lithio-2-(2-chloroethyl)thiophene |

| Reductive Debromination | Pd catalyst, NaBH₄ or Grignard/H₂O | 2-(2-chloroethyl)thiophene |

Reactions of the Chloroethyl Side Chain

The 2-(2-chloroethyl) group is the most reactive site for many common transformations due to the lability of the carbon-chlorine bond. This primary alkyl chloride is susceptible to both nucleophilic substitution and elimination reactions, providing pathways to a wide array of derivatives.

The primary chloroethyl group readily undergoes SN2 reactions with a variety of nucleophiles. nih.gov The carbon atom alpha to the chlorine is electrophilic and is attacked by the nucleophile, leading to the displacement of the chloride ion. libretexts.org This type of reaction is a fundamental method for introducing new functional groups onto the thiophene scaffold.

With Nitrogen Nucleophiles: Amines, both primary and secondary, can serve as effective nitrogen nucleophiles to displace the chloride, forming the corresponding N-[2-(3-bromothiophen-2-yl)ethyl]amines. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The resulting amino-functionalized thiophenes are precursors to compounds with potential biological activity.

With Oxygen Nucleophiles: Alkoxides and hydroxides can react to form ethers and alcohols, respectively. For instance, reaction with sodium methoxide (B1231860) would yield 3-bromo-2-(2-methoxyethyl)thiophene. The corresponding alcohol, 2-(3-bromothiophen-2-yl)ethanol, can be formed by hydrolysis, often under basic conditions.

With Sulfur Nucleophiles: Thiolates are excellent nucleophiles for this type of substitution, leading to the formation of thioethers. For example, reaction with sodium thiophenolate would produce 3-bromo-2-(2-(phenylthio)ethyl)thiophene.

The table below summarizes representative nucleophilic substitution reactions based on the expected reactivity of the chloroethyl side chain.

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Nitrogen | Diethylamine (Et₂NH) | 3-Bromo-N,N-diethyl-2-thiopheneeethanamine | |

| Oxygen | Sodium Methoxide (NaOMe) | 3-Bromo-2-(2-methoxyethyl)thiophene | |

| Sulfur | Sodium Thiophenolate (NaSPh) | 3-Bromo-2-(2-(phenylthio)ethyl)thiophene |

Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction to form 3-bromo-2-vinylthiophene. researchgate.net In this process, the base abstracts a proton from the carbon adjacent to the thiophene ring, while the chloride ion is simultaneously expelled, resulting in the formation of a double bond. nih.gov This reaction is a common strategy for the synthesis of vinyl-substituted aromatic and heteroaromatic compounds. masterorganicchemistry.com The resulting 3-bromo-2-vinylthiophene is a valuable monomer for polymerization and a versatile intermediate for further functionalization, such as Heck coupling or Diels-Alder reactions. wikipedia.org

| Base | Product Structure | Product Name |

| Potassium tert-butoxide (t-BuOK) | 3-Bromo-2-vinylthiophene |

The chloroethyl group can participate in intramolecular cyclization reactions, particularly those of the Friedel-Crafts type, to form fused-ring systems. nih.govresearchgate.net Under the influence of a Lewis acid catalyst, the chloroethyl group can generate a carbocationic intermediate that can be attacked by the electron-rich thiophene ring. researchgate.net Depending on the position of the attack, different fused systems could potentially be formed. Attack at the adjacent 3-position, which is currently blocked by bromine, would be sterically hindered. A more plausible cyclization would involve an initial transformation, for example, a substitution of the bromine, followed by cyclization.

A direct intramolecular Friedel-Crafts alkylation would lead to the formation of a five-membered ring fused to the thiophene, resulting in a dihydrothieno-cyclopenta[b]thiophene system. However, such reactions are highly dependent on the specific substrate and reaction conditions. nih.gov

Concerted or Sequential Reactions Involving Multiple Functional Groups

The presence of both a bromo and a chloroethyl group on the same thiophene ring opens up the possibility of tandem or sequential reactions where both functionalities are exploited to build more complex molecular architectures.

One such powerful strategy would involve a palladium-catalyzed cross-coupling reaction at the 3-position, followed by an intramolecular reaction of the newly introduced group with the chloroethyl side chain. For example, a Sonogashira coupling could be performed to introduce an alkyne at the 3-position. researchgate.netwikipedia.orgnih.gov Subsequent treatment with a base could deprotonate the terminal alkyne, and the resulting acetylide could act as an intramolecular nucleophile, attacking the chloroethyl chain to form a new fused ring system.

Another possibility is a tandem cross-coupling and cyclization sequence. For instance, a Suzuki or Stille coupling could introduce a substituent at the 3-position which itself could then participate in a cyclization with the chloroethyl group. mdpi.com

A hypothetical but synthetically attractive transformation would be an intramolecular cyclization leading to the formation of a thieno[3,2-b]thiophene (B52689) core. mdpi.com This could potentially be achieved by first converting the chloroethyl group to a more reactive species or by activating the C-H bond at the 4-position of the thiophene ring, followed by an intramolecular C-C bond formation.

The table below outlines a hypothetical sequential reaction involving a Sonogashira coupling followed by intramolecular cyclization.

| Step | Reaction Type | Reagents | Intermediate/Product Structure |

| 1 | Sonogashira Coupling | (Trimethylsilyl)acetylene, Pd(PPh₃)₄, CuI, Et₃N | 3-((Trimethylsilyl)ethynyl)-2-(2-chloroethyl)thiophene |

| 2 | Deprotection | K₂CO₃, MeOH | 3-Ethynyl-2-(2-chloroethyl)thiophene |

| 3 | Intramolecular Cyclization | NaH | Fused bicyclic thiophene derivative |

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 2 2 Chloroethyl Thiophene and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 3-Bromo-2-(2-chloroethyl)thiophene and its derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

For more complex structures or to resolve overlapping signals, two-dimensional (2D) NMR techniques are employed. nih.govyoutube.comyoutube.comyoutube.com Correlated Spectroscopy (COSY) is instrumental in identifying spin-spin coupling relationships between neighboring protons, which helps in tracing the connectivity of the ethyl side chain and the protons on the thiophene (B33073) ring. youtube.comyoutube.com For instance, a COSY spectrum would show a correlation between the protons of the methylene (B1212753) group adjacent to the chlorine and the methylene group attached to the thiophene ring.

Heteronuclear correlation spectroscopy, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), is used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbon atoms that are two or three bonds away (HMBC). youtube.com This is crucial for assigning the carbon signals of the thiophene ring and the chloroethyl side chain.

The Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining the spatial proximity of atoms, which can help in elucidating the preferred conformation of the molecule. rsc.orgclockss.org For example, NOESY can reveal through-space interactions between the protons of the chloroethyl group and the proton at the 4-position of the thiophene ring, providing insights into the rotational orientation of the side chain relative to the ring.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Thiophenes

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3-Bromothiophene (B43185) | 7.29 (dd, 1H), 7.18 (dd, 1H), 7.00 (dd, 1H) chemicalbook.comspectrabase.comnih.gov | 129.1, 127.8, 122.9, 110.1 |

| Methyl 3-bromothiophene-2-carboxylate | 7.55 (d, 1H), 7.13 (d, 1H), 3.90 (s, 3H) chemicalbook.com | 162.5, 135.2, 131.9, 128.4, 115.7, 52.8 |

Note: The chemical shifts are illustrative and can vary based on the solvent and specific substituents.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. miamioh.edulibretexts.orgdocbrown.info The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns are observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to M⁺ and M+2 peaks of nearly equal intensity. miamioh.edudocbrown.info Chlorine has isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio, which will also contribute to the isotopic cluster of the molecular ion and fragment ions containing chlorine. miamioh.edu

The fragmentation of this compound under electron ionization (EI) typically involves the cleavage of the weakest bonds. Common fragmentation pathways include the loss of a chlorine atom, a bromine atom, or the entire chloroethyl side chain. miamioh.edulibretexts.org Analysis of these fragment ions provides valuable information about the different components of the molecule. For instance, the loss of the chloroethyl group would result in a prominent peak corresponding to the 3-bromothiophene cation. The fragmentation patterns of related thiophene derivatives often show cleavage at the bond adjacent to the thiophene ring. researchgate.net

Table 2: Expected Isotopic Peaks and Major Fragments in the Mass Spectrum of this compound

| Ion | m/z (relative to most abundant isotopes) | Description |

|---|---|---|

| [M]⁺ | 210 | Molecular ion (C₅H₄⁷⁹Br³⁵ClS) |

| [M+2]⁺ | 212 | Isotopic peak due to ⁸¹Br or ³⁷Cl |

| [M+4]⁺ | 214 | Isotopic peak due to ⁸¹Br and ³⁷Cl |

| [M-Cl]⁺ | 175 | Loss of Chlorine |

| [M-Br]⁺ | 131 | Loss of Bromine |

| [M-C₂H₄Cl]⁺ | 147 | Loss of the chloroethyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and study the conformational properties of this compound. primescholars.com

IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrations of specific bonds. nii.ac.jp The C-H stretching vibrations of the thiophene ring are typically observed in the region of 3100-3000 cm⁻¹. primescholars.comglobalresearchonline.net The C-S stretching vibrations within the thiophene ring can be found at lower frequencies, often around 850-600 cm⁻¹. iosrjournals.org The C-Br and C-Cl stretching vibrations will appear in the fingerprint region, generally below 800 cm⁻¹. The presence of the aliphatic chloroethyl group will give rise to characteristic C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations around 1470-1430 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. primescholars.com Thiophene and its derivatives generally exhibit characteristic ring stretching modes in their Raman spectra. primescholars.comiosrjournals.org These techniques can also be used to study conformational isomers, as different conformers may exhibit distinct vibrational frequencies. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational spectra and aid in the assignment of experimental bands. primescholars.comglobalresearchonline.netiosrjournals.org

Table 3: General IR Absorption Regions for Functional Groups in Substituted Thiophenes

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 primescholars.comnii.ac.jp |

| Aliphatic C-H | Stretching | 2960-2850 |

| C=C (thiophene ring) | Stretching | ~1500-1300 iosrjournals.org |

| C-S (thiophene ring) | Stretching | ~850-600 iosrjournals.org |

| C-Br | Stretching | < 700 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound and its crystalline derivatives. nih.goviaea.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high accuracy.

This analysis provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. nih.gov For this compound, X-ray crystallography would unambiguously confirm the substitution pattern on the thiophene ring and the geometry of the chloroethyl side chain. It would also reveal intermolecular interactions, such as van der Waals forces or halogen bonding, which influence the packing of the molecules in the crystal. nih.gov While obtaining suitable single crystals can be a challenge, the structural information gained from X-ray diffraction is unparalleled in its detail and precision. nih.govdtic.milrsc.org

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from isomers or reaction byproducts. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where a gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, and a mass spectrometer provides identification of each separated component. nih.govresearchgate.netuu.nl This is particularly useful for analyzing the products of a synthesis to identify the desired compound and any impurities.

High-Performance Liquid Chromatography (HPLC) is another crucial separation technique, especially for less volatile or thermally labile compounds. mdpi.commdpi.com By selecting the appropriate stationary and mobile phases, HPLC can effectively separate isomers. mdpi.com For instance, if a synthesis were to yield a mixture of this compound and other positional isomers, a suitable HPLC method could be developed to isolate the target compound. Chiral HPLC can be employed for the separation of enantiomers of chiral thiophene derivatives. nih.govmdpi.com

Table 4: Chromatographic Methods for the Analysis of Thiophene Derivatives

| Technique | Principle | Application |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment, separation of volatile isomers and byproducts. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Purity assessment, separation of non-volatile compounds and isomers. mdpi.commdpi.com |

Computational and Theoretical Investigations of 3 Bromo 2 2 Chloroethyl Thiophene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic electronic properties and relative stability of molecules like 3-Bromo-2-(2-chloroethyl)thiophene. These computational methods provide insights that complement experimental findings and help in understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of thiophene (B33073) derivatives. researchgate.netcapes.gov.br By approximating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For instance, studies on similar halogenated thiophenes have utilized DFT with various functionals, such as B3LYP, combined with basis sets like 6-31G* or 6-311++G(d,p), to calculate optimized geometries and vibrational frequencies. capes.gov.brresearchgate.net These calculations are crucial for understanding the molecule's ground-state structure and thermodynamic stability. The choice of functional and basis set is critical for obtaining results that are in good agreement with experimental data. capes.gov.br

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). conicet.gov.ar

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and reactivity. conicet.gov.ar A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. For example, in many thiophene derivatives, the HOMO is often localized on the thiophene ring, indicating its susceptibility to electrophilic substitution. conicet.gov.ar FMO analysis, therefore, provides valuable predictions about how this compound will interact with other reagents. nih.gov

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Significance |

| Total Energy | Indicates the overall stability of the molecular structure. |

| HOMO Energy | Relates to the ionization potential and the molecule's ability to donate electrons. conicet.gov.ar |

| LUMO Energy | Relates to the electron affinity and the molecule's ability to accept electrons. conicet.gov.ar |

| HOMO-LUMO Gap | A measure of chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. conicet.gov.arnih.gov |

| Dipole Moment | Provides information about the overall polarity of the molecule. nih.gov |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions involving molecules like this compound. By calculating the energies of reactants, transition states, intermediates, and products, chemists can construct a detailed potential energy surface for a given reaction. This allows for the determination of the most energetically favorable reaction mechanism.

For instance, in reactions such as nucleophilic substitution or cyclization involving the chloroethyl side chain, computational modeling can help identify the operative mechanism, whether it be a concerted process or a stepwise pathway involving distinct intermediates. Theoretical investigations into similar systems, like the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, have demonstrated the power of computational chemistry to distinguish between proposed mechanisms, such as a Diels-Alder reaction versus a pathway involving zwitterionic intermediates. mdpi.com The wb97xd functional with a 6-311+G(d,p) basis set is an example of a computational level of theory that has been successfully applied to explore such mechanistic aspects. mdpi.com

These computational studies can also elucidate the role of catalysts and solvents in influencing reaction pathways and rates. By modeling the interaction of the substrate with other species present in the reaction mixture, a more complete and accurate picture of the reaction mechanism can be obtained.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its chemical behavior. Conformational analysis, performed using computational methods, involves exploring the potential energy surface of the molecule as a function of its rotatable bonds. This analysis identifies the most stable conformations (energy minima) and the energy barriers to rotation between them.

For this compound, the key rotational freedom lies in the bond connecting the thiophene ring to the chloroethyl group. By systematically rotating this bond and calculating the corresponding energy, a potential energy scan can be generated. nih.gov This can reveal the preferred spatial arrangement of the chloroethyl side chain relative to the thiophene ring.

Furthermore, these calculations can shed light on weak intramolecular interactions, such as hydrogen bonds or van der Waals forces, that might stabilize certain conformations. The study of thiophene-based molecules on surfaces has shown that even subtle rotations of substituent groups can lead to distinct, observable conformations. nih.gov Understanding the conformational preferences of this compound is essential for predicting its interactions with biological targets or its self-assembly behavior.

Prediction of Spectroscopic Parameters to Aid Experimental Assignment

Computational chemistry plays a vital role in interpreting and assigning experimental spectra. By calculating spectroscopic parameters and comparing them to experimental data, chemists can confirm the structure of a synthesized compound.

DFT calculations are commonly used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. capes.gov.brresearchgate.net While there can be systematic errors in the calculated frequencies, these can often be corrected using scaling factors, leading to excellent agreement with experimental spectra. capes.gov.br This allows for the confident assignment of specific vibrational modes to the observed spectral bands. For example, the characteristic stretching frequencies of the C-Br, C-Cl, and C-S bonds in this compound can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and can be instrumental in assigning the complex NMR spectra of substituted thiophenes. The GIAO (Gauge-Including Atomic Orbital) method is frequently employed for this purpose.

Finally, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using time-dependent DFT (TD-DFT). This can help in understanding the electronic structure and identifying the nature of the electronic excitations, such as π to π* transitions within the thiophene ring. nih.gov

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Utility in Structural Elucidation |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Assignment of functional groups and fingerprint region analysis. capes.gov.brresearchgate.net |

| NMR Spectroscopy | ¹H and ¹³C chemical shifts | Assignment of specific protons and carbons in the molecule. |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | Identification of chromophores and understanding electronic structure. nih.gov |

Strategic Applications of 3 Bromo 2 2 Chloroethyl Thiophene in Complex Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

The inherent reactivity of the carbon-bromine and carbon-chlorine bonds in 3-Bromo-2-(2-chloroethyl)thiophene makes it a versatile precursor for the construction of various heterocyclic systems. The bromo group is amenable to a wide range of metal-catalyzed cross-coupling reactions, while the chloroethyl side chain can participate in nucleophilic substitution or cyclization reactions.

Synthesis of Thiophene-Fused Polycycles

The construction of fused polycyclic systems containing a thiophene (B33073) ring is a significant area of research, driven by the interesting electronic and photophysical properties of these molecules. Palladium-catalyzed intramolecular C-H arylation is a powerful tool for creating such fused rings. clockss.org While direct examples using this compound are not prevalent in the literature, the general strategy involves the coupling of a bromo-substituted thiophene with a tethered aryl group. clockss.org The reaction of a precursor molecule, often synthesized from a brominated thiophene derivative, in the presence of a palladium catalyst and a suitable base can lead to the formation of a new carbon-carbon bond, resulting in a fused tricyclic system. clockss.org For instance, the intramolecular C-H arylation of appropriately designed thiophene derivatives has been shown to produce sulfur-containing tricyclic compounds in high yields. clockss.org

The general approach for synthesizing precursors for such cyclizations often involves the reaction of a brominated thiophene derivative with a molecule containing a hydroxyl or other suitable functional group, which can then be elaborated to participate in the cyclization step. clockss.org

Table 1: Examples of Palladium-Catalyzed Intramolecular C-H Arylation for the Synthesis of Fused Thiophenes This table is representative of the general synthetic strategy and does not specifically use this compound, as direct literature examples are scarce.

| Starting Material Precursor | Catalyst System | Product | Yield |

| Ether derivative of 3-bromomethyl-thiophene and a phenol | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Fused tricyclic thiophene | Excellent |

| Ether derivative of 3-bromomethyl-thiophene and a benzyl (B1604629) alcohol | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Fused tricyclic thiophene | Moderate |

Precursors for Polythiophenes and Conjugated Polymers

Polythiophenes are a class of conjugated polymers that have garnered significant attention for their applications in electronic and optoelectronic devices. The properties of these polymers are highly dependent on their regioregularity, which is controlled by the structure of the monomeric precursors. The synthesis of regioregular head-to-tail coupled poly(3-alkylthiophenes) often starts from 2-bromo-3-substituted thiophenes. mdpi.com These monomers can be polymerized through various transition metal-catalyzed coupling reactions, such as Kumada, Stille, or Suzuki couplings. mdpi.com

While this compound itself is not a commonly cited precursor, its structural motif is related to the monomers used in these polymerizations. The bromo-substituent at the 3-position allows for the necessary cross-coupling reactions to form the polymer backbone. The 2-(2-chloroethyl) side chain could potentially be used to introduce further functionality into the polymer either before or after polymerization, although this would require careful optimization of reaction conditions to avoid side reactions.

Role in the Elaboration of Functionally Substituted Organic Molecules

The dual reactivity of this compound provides a platform for the synthesis of a variety of functionally substituted organic molecules. The bromo group can be transformed into a wide range of other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through various metal-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of aryl, alkyl, cyano, and other groups at the 3-position of the thiophene ring.

Simultaneously, the chloroethyl side chain can be targeted by nucleophiles to introduce different functionalities. For example, reaction with amines, alcohols, or thiols would lead to the corresponding aminoethyl, alkoxyethyl, or alkylthioethyl substituted thiophenes. This orthogonal reactivity is a key feature that makes such bifunctional building blocks valuable in synthetic chemistry.

A related compound, 3-bromo-2-(2-chlorovinyl)benzothiophene, has been utilized as a platform for generating a library of stereo-defined 2,3-disubstituted benzothiophenes through sequential arylations and further functionalizations. rsc.org This demonstrates the potential of similar halogenated thiophene derivatives in combinatorial synthesis and drug discovery.

Development of Advanced Synthetic Intermediates for Specialized Research

The unique combination of a bromo and a chloroethyl group on a thiophene core makes this compound a precursor for more complex and specialized synthetic intermediates. For example, the chloroethyl side chain could be converted into a vinyl group through elimination, which could then participate in various pericyclic reactions or serve as a handle for further functionalization.

Furthermore, the bromo group can be used to introduce functionalities that can direct further synthetic transformations. For instance, conversion of the bromo group to a boronic acid or ester would create a substrate for Suzuki coupling, a widely used reaction for the formation of carbon-carbon bonds.

The development of such advanced intermediates is crucial for accessing novel molecular scaffolds with potential applications in materials science, agrochemicals, and pharmaceuticals. While the direct application of this compound is not extensively documented, its structure suggests it could be a valuable starting material for researchers looking to explore new chemical space based on the thiophene scaffold.

Future Research Trajectories and Unexplored Frontiers for 3 Bromo 2 2 Chloroethyl Thiophene

Development of Novel and Sustainable Synthetic Routes

Current synthetic approaches to substituted thiophenes often rely on multi-step procedures that may involve harsh reagents and generate significant waste. The future of synthesizing 3-Bromo-2-(2-chloroethyl)thiophene and its derivatives lies in the development of more sustainable and efficient methods.

Green chemistry principles, such as atom economy and the use of environmentally benign solvents and catalysts, will be central to this endeavor. nih.govnih.govresearchgate.net For instance, moving away from traditional brominating agents towards greener alternatives could reduce hazardous byproducts. One promising avenue is the use of copper-mediated halocyclization reactions, which can employ simple sodium halides as the halogen source in environmentally friendly solvents like ethanol. nih.gov

A comparative table of potential sustainable synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Copper-Catalyzed Halocyclization | Use of inexpensive and safer halogen sources (e.g., NaCl, NaBr), environmentally benign solvents (e.g., ethanol). nih.gov | Optimization of catalyst systems and reaction conditions for high yields and selectivity with the specific chloroethyl side chain. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste from intermediate purification steps. rsc.org | Design of novel multicomponent reactions that assemble the thiophene (B33073) core with the desired substituents in a single operation. |

| Direct C-H Functionalization | High atom economy, avoids pre-functionalization of starting materials. rsc.orgnih.gov | Development of selective catalysts for the direct introduction of the bromo and chloroethyl groups onto a thiophene precursor. |

| Flow Chemistry Synthesis | Improved safety, scalability, and precise control over reaction parameters. | Adaptation of existing batch syntheses to continuous flow processes, enabling safer handling of potentially hazardous intermediates and reagents. |

Exploration of Under-Investigated Reaction Pathways and Selectivities

The two distinct halogen atoms (bromine and chlorine) and the ethyl side chain in this compound offer a rich landscape for exploring selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds is a key area for investigation.

Typically, the C-Br bond is more susceptible to cleavage in cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the 3-position. researchgate.net Future research should systematically investigate a range of modern cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to understand the selectivity and expand the library of accessible derivatives. rsc.orgyoutube.com

The reactivity of the chloroethyl side chain also warrants further exploration. Nucleophilic substitution of the chlorine atom could provide a handle for introducing a wide variety of functional groups, leading to novel thiophene-based structures. The interplay between the reactivity of the halogen atoms on the ring and the side chain is a particularly intriguing area for study. For instance, investigating the conditions under which selective reaction at either the C-Br, C-Cl, or the chloroethyl group occurs would be of significant synthetic value.

| Reaction Type | Potential Outcome | Key Research Focus |

| Selective Cross-Coupling | Functionalization at the C-3 position, leaving the C-2 chloroethyl group intact for further modification. researchgate.net | Screening of various palladium and nickel catalyst systems to optimize selectivity for C-Br bond activation. |

| Nucleophilic Substitution | Introduction of diverse functionalities (e.g., azides, amines, ethers, thiols) at the ethyl side chain. | Investigation of reaction kinetics and optimization of conditions to favor substitution over elimination reactions. |

| Electrophilic Substitution | Further functionalization of the thiophene ring, likely at the vacant 5-position. researchgate.netuoanbar.edu.iqquimicaorganica.org | Studying the directing effects of the existing substituents on the regioselectivity of electrophilic attack. |

| Metal-Halogen Exchange | Generation of a thienyl anion at the 3-position for subsequent reaction with various electrophiles. | Exploring the use of organolithium or Grignard reagents to achieve selective metal-halogen exchange at the C-Br bond. |

Integration into Advanced Materials Science Research (as building blocks)

Thiophene-based molecules are fundamental building blocks for a wide range of organic electronic materials due to their excellent charge transport properties and chemical stability. researchgate.netwiley-vch.de this compound, with its multiple points for functionalization, is a promising candidate for the synthesis of novel conjugated polymers and small molecules for applications in organic electronics. rsc.orgbenthamscience.comrsc.org

The bromo and chloro functionalities allow for the programmed assembly of larger conjugated systems through sequential cross-coupling reactions. This could lead to the development of new materials for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). rsc.orgmdpi.comtandfonline.com The chloroethyl side chain could be used to tune the solubility and processing characteristics of the resulting materials or to introduce specific functionalities for sensing applications. mdpi.com

For example, polymerization through the bromine atom could lead to polymers with pendant chloroethyl groups, which could be post-functionalized to fine-tune the material's properties.

| Material Application | Role of this compound | Potential Research Directions |

| Organic Photovoltaics (OPVs) | Precursor to donor or acceptor materials in the active layer. rsc.orgmdpi.comrsc.org | Synthesis of novel conjugated polymers and small molecules with tailored electronic properties and morphology for efficient charge separation and transport. |

| Organic Field-Effect Transistors (OFETs) | Building block for semiconducting materials in the transistor channel. | Design of materials with high charge carrier mobility and stability through controlled polymerization and side-chain engineering. |

| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or charge-transport layers. rsc.org | Development of new fluorescent or phosphorescent materials with high quantum yields and tunable emission colors. |

| Sensors | Functional scaffold for creating chemosensors or biosensors. researchgate.net | Incorporation of specific recognition units via the chloroethyl side chain for the selective detection of analytes. |

Potential as a Precursor in Unconventional Synthetic Methodologies

Beyond its use in traditional synthetic and materials applications, this compound could serve as a precursor in more unconventional synthetic methodologies.

For instance, the presence of both bromo and chloro substituents could be exploited in novel polymerization techniques. Oxidative coupling polymerization, either chemically or electrochemically, could lead to the formation of unique polymer structures. acs.org The study of such unconventional polymerization pathways could yield materials with interesting topological and electronic properties.

Furthermore, the molecule could be a substrate for exploring catalytic C-H/C-H cross-coupling reactions, a rapidly developing field in organic synthesis that offers new ways to form carbon-carbon bonds. The specific substitution pattern of this compound could influence the regioselectivity of such reactions in interesting ways. The potential for this molecule to undergo dearomatization reactions to form spirocyclic or other complex three-dimensional structures is another underexplored frontier. rsc.org

Q & A

Q. What are the standard synthetic routes for 3-Bromo-2-(2-chloroethyl)thiophene?

The synthesis typically involves halogenation and alkylation of thiophene derivatives. A common approach is nucleophilic substitution, where bromine and chloroethyl groups are introduced sequentially. For example:

- Step 1 : Bromination of 2-(2-chloroethyl)thiophene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

- Step 2 : Purification via column chromatography (hexane/ethyl acetate gradient) to isolate the product.

Key reagents:

- Halogenating agents : NBS, Br₂.

- Solvents : CCl₄, DMF, THF.

- Catalysts : Pd(PPh₃)₄ for coupling reactions .

Q. How is the purity and structural integrity of this compound verified?

Methodological validation includes:

- Spectroscopy :

- Chromatography : HPLC (reverse-phase C18 column, methanol-water gradient) ensures >95% purity .

Advanced Research Questions

Q. What challenges arise in palladium-catalyzed cross-coupling reactions involving this compound?

Challenges include:

- Competing side reactions : Undesired homocoupling due to oxidative conditions. Mitigated by using Pd(OAc)₂ with ligands (e.g., PPh₃) and stoichiometric control .

- Solvent effects : Polar aprotic solvents (DMA, DMF) enhance reactivity but may decompose sensitive substituents. Optimal conditions: 80°C, KOAc base, 0.5 hr reaction time .

Table 1 : Optimization of Pd-Catalyzed Coupling (Adapted from )

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMA | 80 | 83 |

| PdCl₂ | DMF | 100 | 12 |

Q. How do substituents on the thiophene ring influence its reactivity in nucleophilic substitutions?

- Electron-withdrawing groups (e.g., Br, Cl) activate the ring toward nucleophilic attack at the α-position.

- Steric hindrance : The 2-chloroethyl group may slow substitution at adjacent positions, favoring regioselectivity for the 3-bromo site .

- Experimental validation : Kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMF/K₂CO₃ show >70% substitution at the 3-position .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Multi-technique cross-validation : Combine NMR, IR, and mass spectrometry (HRMS) to confirm molecular weight and functional groups.

- Density Functional Theory (DFT) : Computational modeling predicts NMR chemical shifts, resolving ambiguities in overlapping peaks (e.g., thiophene vs. alkyl protons) .

- Case study : Discrepancies in ¹³C NMR signals for C-Br (δ 115–120 ppm) vs. C-Cl (δ 45–50 ppm) were resolved via DEPT-135 experiments .

Applications in Scientific Research

Q. What are the potential applications of this compound in materials science?

Q. How is this compound utilized in medicinal chemistry research?

- Intermediate in drug synthesis : Used to derivatize kinase inhibitors via substitution at the bromine site.

- Case study : Analogues showed IC₅₀ values <1 µM against cancer cell lines (e.g., MCF-7), validated via MTT assays .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

- Dose-dependent effects : Low yields in biological assays (e.g., antimicrobial tests) may arise from solubility issues. Use DMSO co-solvents (<0.1% v/v) to improve bioavailability .

- Structural analogs : Compare with 2-Bromo-3-ethylthiophene (CAS 53119-61-2), where ethyl groups enhance membrane permeability vs. chloroethyl’s polar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.